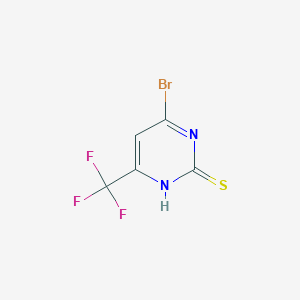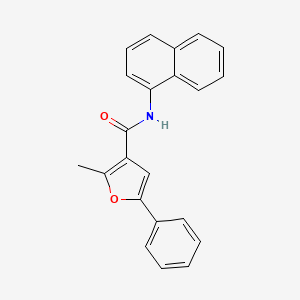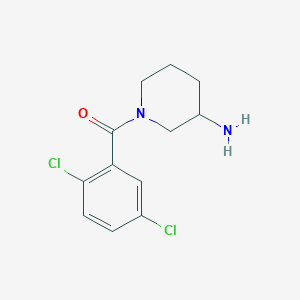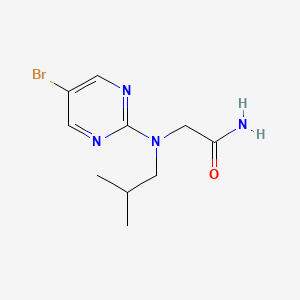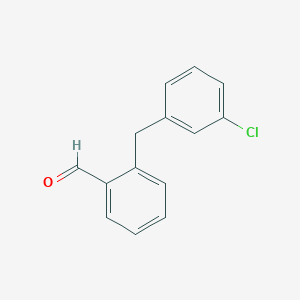
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid is a chiral organic compound with a complex structure that includes a pyridine ring and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a pyridine-substituted alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid: The enantiomer of the compound with different stereochemistry.
2-methyl-3-(3-methylpyridin-2-yl)propanoic acid: A structurally similar compound with a shorter carbon chain.
3-(3-methylpyridin-2-yl)butanoic acid: A compound with a similar pyridine ring but lacking the methyl group on the butanoic acid moiety.
Uniqueness
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both the pyridine ring and the butanoic acid moiety also contributes to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-12-10(7)8(2)9(3)11(13)14/h4-6,8-9H,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
Clave InChI |
SMPVQILFLFLSGX-IUCAKERBSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)[C@@H](C)[C@H](C)C(=O)O |
SMILES canónico |
CC1=C(N=CC=C1)C(C)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
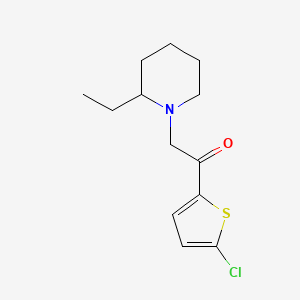


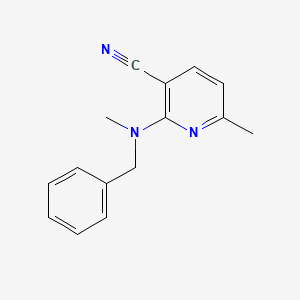
![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
